REACTION_CXSMILES
|
Cl[CH:2]=[CH:3][C:4](=[O:10])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[I-:11].[Na+]>CC(C)=O>[I:11][CH:2]=[CH:3][C:4](=[O:10])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:1.2|
|
Name
|
25g
|
Quantity
|
0.16 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-chloro-1-octen-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=CC(CCCCC)=O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
reagent
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
is stirred at the reflux temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The cooled mixture is filtered
|
Type
|
DISSOLUTION
|
Details
|
The residual oil is dissolved in benzene
|
Type
|
WASH
|
Details
|
the solution is washed with 5% sodium thiosulfate solution, saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The residual oil is crystallized from hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=CC(CCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |